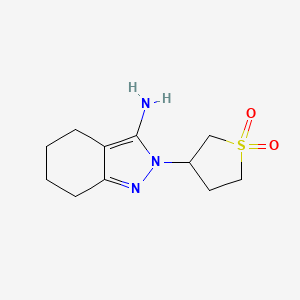
2-(2,5-Dimethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate is an organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a chromene core with a 2-(2,5-dimethylphenyl)-2-oxoethyl substituent, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the condensation of 2H-chromene-3-carboxylic acid with 2-(2,5-dimethylphenyl)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate would depend on its specific biological target. Generally, chromene derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
2H-chromene-3-carboxylate derivatives: Compounds with similar chromene cores but different substituents.
2-(2,5-Dimethylphenyl) derivatives: Compounds with the same 2-(2,5-dimethylphenyl) group but different core structures.
Uniqueness
2-(2,5-Dimethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to its specific combination of the chromene core and the 2-(2,5-dimethylphenyl)-2-oxoethyl substituent. This unique structure may impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H18O4 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C20H18O4/c1-13-7-8-14(2)17(9-13)18(21)12-24-20(22)16-10-15-5-3-4-6-19(15)23-11-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
ZQXHNHRSYVGOQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,1'-Bidibenzo[b,d]thiophene]-2,2'-diamine](/img/structure/B12945783.png)

![(S)-4-(tert-Butoxy)-2-((R)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-oxobutanoic acid](/img/structure/B12945805.png)




![(R)-1,1'-(5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea)](/img/structure/B12945826.png)




